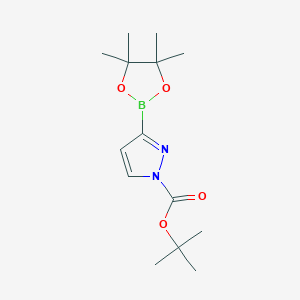

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate

Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a boronic ester derivative of pyrazole, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in medicinal chemistry and materials science . Its molecular formula is C14H23BN2O4 (molecular weight: 308.18 g/mol) . The compound features a tert-butyl carboxylate group at the 1-position of the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent at the 3-position. Key properties include high GI absorption, blood-brain barrier (BBB) permeability, and solubility in organic solvents (e.g., 0.211 mg/mL in water) .

Synthesis typically involves palladium-catalyzed borylation of halogenated pyrazole precursors or direct functionalization via Boc protection strategies. For example, describes its preparation using tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, bis(pinacolato)diboron, and a Pd catalyst under inert conditions, yielding the product in high purity after column chromatography.

Properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-8-10(16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGGUKSXYRZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673719 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914672-66-5 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butoxycarbonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes.

Substitution Reactions: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation and hydroboration reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products.

Major Products Formed

The major products formed from these reactions include various boronic esters and acids, which are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive compounds.

Medicine: Utilized in the synthesis of pharmaceuticals with potential therapeutic effects.

Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate involves its ability to form stable boron-carbon bonds. This property allows it to act as a key intermediate in various chemical reactions, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- Structure : The boronate group is at the 4-position of the pyrazole ring (CAS: 552846-17-0) .

- Molecular Formula : C14H23BN2O4 (identical to the target compound).

- Key Differences: Reactivity: The 4-boronate isomer may exhibit altered regioselectivity in cross-coupling reactions due to steric and electronic effects. For example, coupling partners might favor substitution at the 3-position over the 4-position, impacting the synthesis of asymmetric biaryls . Synthetic Routes: Synthesized similarly via Pd-catalyzed borylation but starting from tert-butyl 4-bromo-1H-pyrazole-1-carboxylate. No direct solubility or stability data are reported, but positional differences likely influence crystallinity and purification .

Heterocyclic Variants: tert-Butyl 3-[2-(dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate

- Structure: Contains a cyclopropane ring fused to an azetidine moiety (Molecular formula: C17H30BNO4; MW: 323.24 g/mol) .

- Applications: Used in constrained peptide mimetics or kinase inhibitors, where spatial orientation is critical. Unlike the pyrazole-based target compound, this variant is less suited for planar biaryl synthesis .

Aliphatic Boronic Esters: tert-Butyl 3-(dioxaborolan-2-yl)butanoate

- Structure: A non-heterocyclic boronate ester (Molecular formula: C14H25BO4; MW: 271.15 g/mol) .

- Key Differences :

Solubility and Stability

- Target Compound : Water solubility = 0.211 mg/mL; stable under inert conditions but prone to protodeboronation in protic solvents .

- 4-Position Isomer : Solubility data unreported, but the tert-butyl group likely enhances stability similarly to the target compound .

- Azetidine-Cyclopropane Derivative : Higher molecular weight and rigidity may reduce solubility but improve membrane permeability .

Commercial Availability and Cost

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate (CAS No. 1256359-17-7) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 294.15 g/mol. The compound is typically stored under inert conditions and at low temperatures to maintain stability.

| Property | Value |

|---|---|

| CAS Number | 1256359-17-7 |

| Molecular Formula | C₁₄H₂₃BN₂O₄ |

| Molecular Weight | 294.15 g/mol |

| Storage Conditions | Inert atmosphere, -20°C |

The biological activity of this compound primarily revolves around its interactions as a boron-containing compound. Boron compounds have been shown to exhibit various biological effects, including:

- Antitumor Activity : Some studies suggest that boron compounds can inhibit tumor growth by disrupting cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Anticancer Properties : A study investigated the effects of boron-containing pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines due to its ability to induce apoptosis and inhibit proliferation .

- Enzyme Interaction Studies : Research focusing on the inhibition of specific enzymes by boron compounds highlighted that this compound effectively inhibited enzyme activity related to metabolic disorders .

- Synthesis and Characterization : The synthesis of this compound was achieved through a one-pot reaction involving boronic acid derivatives and pyrazole precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized product .

Q & A

Q. What are the common synthetic routes for preparing this boronic ester?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated pyrazole precursors. For example, tert-butyl-protected pyrazole derivatives can undergo coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous dioxane at 80–100°C . Alternative methods include electrophotocatalytic borylation of aryl halides under reductive conditions, achieving yields of 32–65% depending on the halogen (Cl vs. Br) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and the dioxaborolane protons (δ ~1.3 ppm, 12H). Pyrazole ring protons appear between δ 6.5–8.0 ppm .

- 11B NMR : A peak near δ 30 ppm confirms the boronate ester .

- Mass spectrometry (DART) : Exact mass matching (e.g., [M+H]+) validates molecular weight .

Q. What are its primary applications in organic synthesis?

This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, particularly in medicinal chemistry for synthesizing heterocyclic scaffolds (e.g., BET bromodomain inhibitors or neuroprotective agents ). It also enables functionalization of metal-organic frameworks (MOFs) for catalytic applications .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for derivatives of this boronic ester?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) are effective for electron-deficient aryl partners.

- Solvent/base systems : Use toluene/EtOH with Na₂CO₃ for aqueous-tolerant conditions or THF with CsF for anhydrous systems .

- Temperature : Reactions typically proceed at 80–110°C, monitored by TLC or LC-MS for completion .

- Handling : Protect from moisture to prevent boronate hydrolysis .

Q. What strategies mitigate instability or decomposition during storage?

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C in sealed, desiccated containers .

- Stability assays : Monitor via 11B NMR for hydrolysis (broadening or disappearance of δ 30 ppm peak) .

- Derivatization : Convert to trifluoroborate salts for enhanced shelf life in aqueous media .

Q. How to resolve discrepancies in NMR data for substituted pyrazole derivatives?

- Tautomerism : Pyrazole rings can exhibit keto-enol tautomerism, altering chemical shifts. Use variable-temperature NMR to identify dynamic equilibria .

- Impurity profiling : Purify via silica gel chromatography or preparative HPLC to remove residual Pd catalysts or unreacted boronate .

Q. What computational methods predict its reactivity in medicinal chemistry?

- Docking studies : Use GOLD or MOE to simulate binding to target proteins (e.g., BRD4 bromodomains) .

- DFT calculations : Model transition states for cross-coupling reactions to predict regioselectivity .

- ADMET profiling : Predict pharmacokinetics using QSAR models to prioritize derivatives .

Data Contradiction Analysis

Q. Why do electrophotocatalytic borylation yields vary between aryl chlorides and bromides?

Bromides generally show higher reactivity due to weaker C–Br bonds, enabling faster oxidative addition to Pd(0) catalysts. Chlorides require harsher conditions (e.g., higher voltages or longer reaction times), leading to competitive side reactions (e.g., protodeboronation) .

Q. How does steric hindrance from the tert-butyl group affect coupling efficiency?

The bulky tert-butyl group can slow transmetalation in Suzuki reactions. Mitigate this by using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) or elevated temperatures (100–120°C) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.